
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is an organic compound known for its unique optical properties. It belongs to the class of stilbazolium salts, which are widely studied for their nonlinear optical (NLO) properties. This compound is particularly noted for its high transparency in the visible and near-infrared regions, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide typically involves the Knoevenagel condensation reaction. This method includes the reaction of 4-(diethylamino)benzaldehyde with 1-ethyl-2-methylpyridinium iodide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like methanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while reduction can lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a nonlinear optical material in photonic devices.
Biology: Investigated for its potential in bioimaging due to its optical properties.
Medicine: Explored for its use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of optical data storage and signal processing devices
Wirkmechanismus
The mechanism of action of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide involves its interaction with light. The compound exhibits strong nonlinear optical properties due to the delocalization of π-electrons within its structure. This delocalization enhances its ability to interact with light, making it effective in applications such as second harmonic generation (SHG) and other NLO processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(4-Diethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 4-[2-(4-Dimethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 1-Ethyl-2-[2-(4-hydroxy-phenyl)-vinyl]-pyridinium iodide
Uniqueness
Compared to similar compounds, 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide stands out due to its high transparency in the visible and near-infrared regions, as well as its stability under various conditions. These properties make it particularly suitable for advanced photonic and optoelectronic applications .
Eigenschaften
CAS-Nummer |
57439-27-7 |
|---|---|
Molekularformel |
C19H25IN2 |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C19H25N2.HI/c1-4-20(5-2)19-14-11-17(12-15-19)10-13-18-9-7-8-16-21(18)6-3;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WZHBDOPQGWBNEU-UHFFFAOYSA-M |
Isomerische SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(CC)CC.[I-] |
Kanonische SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



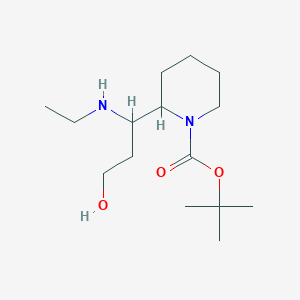
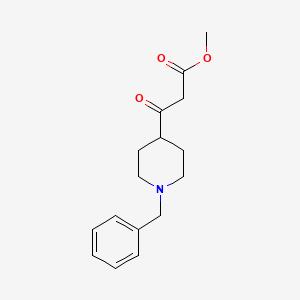
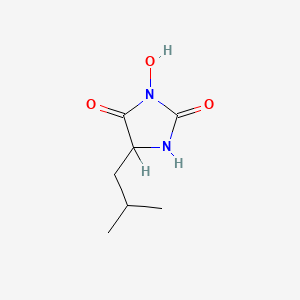
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)

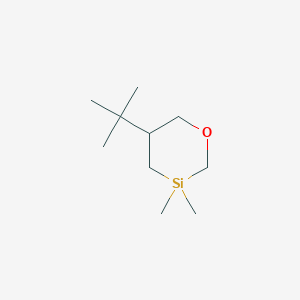
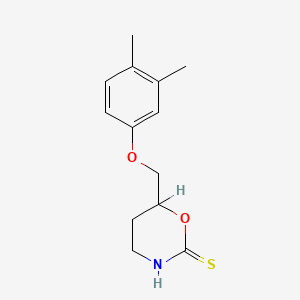
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)

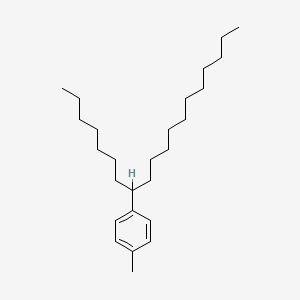


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
